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Compound of Interest

Compound Name:
2-Chloro-5-

(trifluoromethyl)benzo[d]oxazole

Cat. No.: B172225 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-5-
(trifluoromethyl)benzo[d]oxazole, a heterocyclic building block with significant potential in

medicinal chemistry and drug discovery. This document outlines its chemical identity, structural

information, and key data relevant to its application in research and development.

Chemical Identity and Structure
CAS Number: 114997-91-0

Molecular Formula: C₈H₃ClF₃NO

2-Chloro-5-(trifluoromethyl)benzo[d]oxazole belongs to the benzoxazole class of

heterocyclic compounds. The benzoxazole core is recognized as a "privileged structure" in

medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] The

incorporation of a trifluoromethyl group at the 5-position and a chlorine atom at the 2-position

significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability,

making it an attractive scaffold for the design of novel therapeutic agents.

Structure:
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While extensive experimental data for this specific compound is not readily available in public

literature, predicted physicochemical properties provide valuable insights for experimental

design.

Property Value Source

Molecular Weight 221.56 g/mol Predicted

Boiling Point Not available -

Density Not available -

LogP Not available -

Synthesis and Characterization
Detailed experimental protocols for the synthesis of 2-Chloro-5-
(trifluoromethyl)benzo[d]oxazole are not explicitly detailed in publicly available literature.

However, general synthetic routes for 2-substituted benzoxazoles can be adapted. A common

and effective method involves the cyclization of a corresponding 2-aminophenol derivative.

General Synthetic Approach: Cyclization of 2-
Aminophenol
A plausible synthetic route would involve the reaction of 2-amino-4-(trifluoromethyl)phenol with

a suitable chlorinating agent that also facilitates cyclization.

Conceptual Experimental Workflow:

Caption: Conceptual workflow for the synthesis of 2-Chloro-5-
(trifluoromethyl)benzo[d]oxazole.

Characterization Data
Specific spectral data (NMR, MS, IR) for 2-Chloro-5-(trifluoromethyl)benzo[d]oxazole is not

widely published. However, the expected spectral characteristics can be inferred from

structurally similar compounds, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid.[2]

Researchers synthesizing this compound should anticipate the following characterization data:
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Technique Expected Observations

¹H NMR

Aromatic protons exhibiting splitting patterns

consistent with a trisubstituted benzene ring.

Chemical shifts will be influenced by the

electron-withdrawing nature of the

trifluoromethyl and chloro groups, as well as the

benzoxazole ring system.

¹³C NMR

Resonances for eight distinct carbon atoms. The

carbon attached to the trifluoromethyl group will

show a characteristic quartet due to C-F

coupling. The chemical shifts of the aromatic

and heterocyclic carbons will provide insight into

the electronic environment of the molecule.

Mass Spectrometry

A molecular ion peak corresponding to the exact

mass of C₈H₃ClF₃NO. The fragmentation

pattern would likely show losses of Cl, CF₃, and

potentially the entire oxazole ring.

FTIR Spectroscopy

Characteristic absorption bands for C-Cl, C-F,

C=N, and C-O stretching, as well as aromatic C-

H and C=C vibrations.

Applications in Drug Discovery and Development
The benzoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a

wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory

properties.[3][4] The unique substitution pattern of 2-Chloro-5-
(trifluoromethyl)benzo[d]oxazole makes it a valuable intermediate for the synthesis of more

complex molecules with therapeutic potential.

Potential as a Scaffold for Kinase Inhibitors
A structurally related compound, 2-bromo-5-chlorobenzo[d]oxazole, has been utilized in the

synthesis of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors.[5] This

suggests that 2-Chloro-5-(trifluoromethyl)benzo[d]oxazole could serve as a key building
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block for a similar class of compounds targeting protein kinases, which are crucial regulators of

cell signaling and are often dysregulated in diseases like cancer.

Hypothetical Signaling Pathway Inhibition:

The following diagram illustrates a generalized signaling pathway for a receptor tyrosine kinase

(RTK) like VEGFR-2 and indicates the potential point of inhibition by a derivative of 2-Chloro-5-
(trifluoromethyl)benzo[d]oxazole.
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Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway by a benzoxazole

derivative.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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